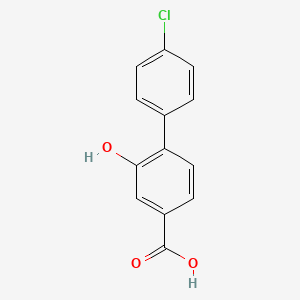

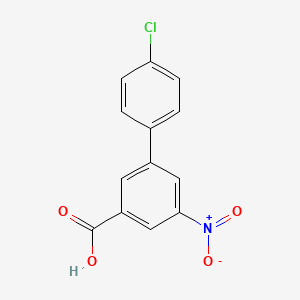

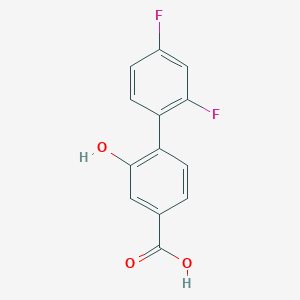

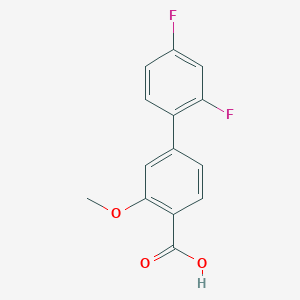

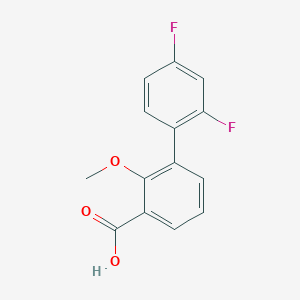

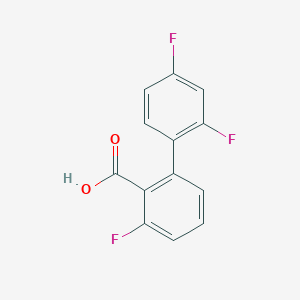

3-(2,4-Difluorophenyl)-5-fluorobenzoic acid, 95%

Descripción general

Descripción

3-(2,4-Difluorophenyl)-5-fluorobenzoic acid, 95% (FDBA-95) is a compound that has been used in a variety of scientific research applications, including as a reagent for organic synthesis, as a fluorescent dye, as a fluorescent indicator, as a fluorescent reporter, and as a fluorescent probe. FDBA-95 has been found to be a useful tool for studying the biochemical and physiological effects of various compounds, as well as for studying the mechanisms of action of various compounds.

Aplicaciones Científicas De Investigación

3-(2,4-Difluorophenyl)-5-fluorobenzoic acid, 95% has been used in a variety of scientific research applications, including as a reagent for organic synthesis, as a fluorescent dye, as a fluorescent indicator, as a fluorescent reporter, and as a fluorescent probe. 3-(2,4-Difluorophenyl)-5-fluorobenzoic acid, 95% has been used in studies of the biochemical and physiological effects of various compounds, as well as for studying the mechanisms of action of various compounds.

Mecanismo De Acción

The mechanism of action of 3-(2,4-Difluorophenyl)-5-fluorobenzoic acid, 95% is not fully understood. However, it is believed that 3-(2,4-Difluorophenyl)-5-fluorobenzoic acid, 95% is able to interact with certain molecules, such as proteins, and that this interaction can induce changes in the structure and function of the molecules. This in turn can lead to changes in the biochemical and physiological effects of the compounds.

Biochemical and Physiological Effects

The biochemical and physiological effects of 3-(2,4-Difluorophenyl)-5-fluorobenzoic acid, 95% are not fully understood. However, it has been observed that 3-(2,4-Difluorophenyl)-5-fluorobenzoic acid, 95% can interact with certain molecules, such as proteins, and that this interaction can induce changes in the structure and function of the molecules. This in turn can lead to changes in the biochemical and physiological effects of the compounds. For example, 3-(2,4-Difluorophenyl)-5-fluorobenzoic acid, 95% has been observed to induce changes in the expression of certain genes, as well as changes in the activity of certain enzymes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 3-(2,4-Difluorophenyl)-5-fluorobenzoic acid, 95% in laboratory experiments has several advantages. First, 3-(2,4-Difluorophenyl)-5-fluorobenzoic acid, 95% is a relatively inexpensive compound, making it an attractive option for researchers on a budget. Second, 3-(2,4-Difluorophenyl)-5-fluorobenzoic acid, 95% is relatively easy to synthesize, making it a convenient option for researchers who need the compound quickly. Finally, 3-(2,4-Difluorophenyl)-5-fluorobenzoic acid, 95% is relatively non-toxic, making it a safer option for laboratory experiments.

However, there are also some limitations to the use of 3-(2,4-Difluorophenyl)-5-fluorobenzoic acid, 95% in laboratory experiments. First, 3-(2,4-Difluorophenyl)-5-fluorobenzoic acid, 95% is not very soluble in water, making it difficult to use in aqueous solutions. Second, 3-(2,4-Difluorophenyl)-5-fluorobenzoic acid, 95% is not very stable, making it difficult to store for long periods of time. Finally, 3-(2,4-Difluorophenyl)-5-fluorobenzoic acid, 95% can interact with certain molecules, such as proteins, making it difficult to use in certain types of experiments.

Direcciones Futuras

The use of 3-(2,4-Difluorophenyl)-5-fluorobenzoic acid, 95% in scientific research has a great deal of potential for further exploration. Here are some potential future directions for 3-(2,4-Difluorophenyl)-5-fluorobenzoic acid, 95% research:

1. Investigating the effects of 3-(2,4-Difluorophenyl)-5-fluorobenzoic acid, 95% on specific molecules, such as proteins, and determining the mechanisms of action of 3-(2,4-Difluorophenyl)-5-fluorobenzoic acid, 95% on these molecules.

2. Investigating the effects of 3-(2,4-Difluorophenyl)-5-fluorobenzoic acid, 95% on various biochemical and physiological processes, such as gene expression and enzyme activity.

3. Developing new methods for synthesizing 3-(2,4-Difluorophenyl)-5-fluorobenzoic acid, 95% and making it more stable and soluble.

4. Investigating the potential applications of 3-(2,4-Difluorophenyl)-5-fluorobenzoic acid, 95% in drug development and other biomedical research.

5. Investigating the potential applications of 3-(2,4-Difluorophenyl)-5-fluorobenzoic acid, 95% in materials science and other engineering applications.

6. Investigating the potential applications of 3-(2,4-Difluorophenyl)-5-fluorobenzoic acid, 95% in environmental research and monitoring.

7. Investigating the potential applications of 3-(2,4-Difluorophenyl)-5-fluorobenzoic acid, 95% in food science and food safety research.

Conclusion

In conclusion, 3-(2,4-Difluorophenyl)-5-fluorobenzoic acid, 95% is a compound that has been used in a variety of scientific research applications, including as a reagent for organic synthesis, as a fluorescent dye, as a fluorescent indicator, as a fluorescent reporter, and as a fluorescent probe. 3-(2,4-Difluorophenyl)-5-fluorobenzoic acid, 95% has been found to be a useful tool for studying the biochemical and physiological effects of various compounds, as well as for studying the mechanisms of action of various compounds. There are several advantages and limitations to the use of 3-(2,4-Difluorophenyl)-5-fluorobenzoic acid, 95% in laboratory experiments, and there are a number of potential future directions for 3-(2,4-Difluorophenyl)-5-fluorobenzoic acid, 95% research.

Métodos De Síntesis

3-(2,4-Difluorophenyl)-5-fluorobenzoic acid, 95% is synthesized from the reaction of 2,4-difluorobenzoic acid with 5-fluorobenzoic anhydride. The reaction is conducted in an organic solvent such as toluene, and the reaction is typically carried out at a temperature of around 80°C. The reaction yields 3-(2,4-Difluorophenyl)-5-fluorobenzoic acid, 95% in a yield of 95%.

Propiedades

IUPAC Name |

3-(2,4-difluorophenyl)-5-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3O2/c14-9-1-2-11(12(16)6-9)7-3-8(13(17)18)5-10(15)4-7/h1-6H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUCUHVUWLFLUDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=CC(=CC(=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00689591 | |

| Record name | 2',4',5-Trifluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00689591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261930-58-8 | |

| Record name | 2',4',5-Trifluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00689591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.